REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[C:6]1(=[O:12])[CH2:11][CH2:10][CH2:9][CH:8]=[CH:7]1>CSC.CCCCCC.[Cu](I)I>[CH2:1]([CH:8]1[CH2:9][CH2:10][CH2:11][C:6](=[O:12])[CH2:7]1)[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
6.2 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
6 mmol
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
6.3 mmol
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for a further 5 to 15 mins
|
Duration
|
10 (± 5) min
|
Type
|
ADDITION
|
Details
|
is slowly added dropwise
|
Type
|
STIRRING
|
Details
|
After stirring for one hour at −78° C. the mixture
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
is quenched with saturated aqueous ammonium chloride solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture which has been heated to room temperature
|
Type
|
EXTRACTION
|
Details
|
is extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The combined ether phases are washed with saturated aqueous ammonium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
After evaporating-off of the solvent the residue obtained
|
Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1CC(CCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[C:6]1(=[O:12])[CH2:11][CH2:10][CH2:9][CH:8]=[CH:7]1>CSC.CCCCCC.[Cu](I)I>[CH2:1]([CH:8]1[CH2:9][CH2:10][CH2:11][C:6](=[O:12])[CH2:7]1)[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
6.2 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
6 mmol
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
6.3 mmol
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for a further 5 to 15 mins
|
Duration
|
10 (± 5) min
|
Type
|
ADDITION
|
Details
|
is slowly added dropwise
|
Type
|
STIRRING
|
Details
|
After stirring for one hour at −78° C. the mixture
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
is quenched with saturated aqueous ammonium chloride solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture which has been heated to room temperature
|
Type
|
EXTRACTION
|
Details
|
is extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The combined ether phases are washed with saturated aqueous ammonium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
After evaporating-off of the solvent the residue obtained
|
Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1CC(CCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |